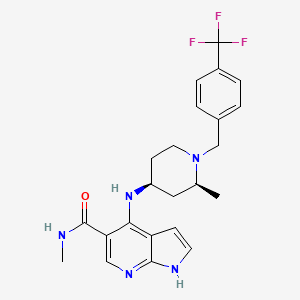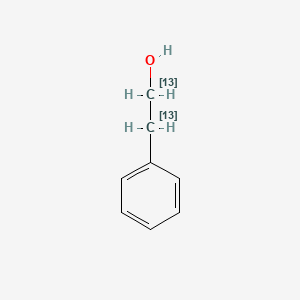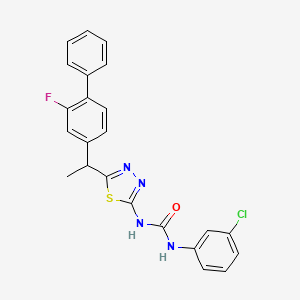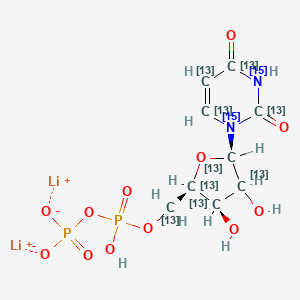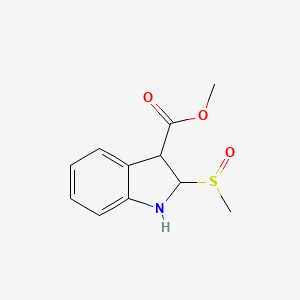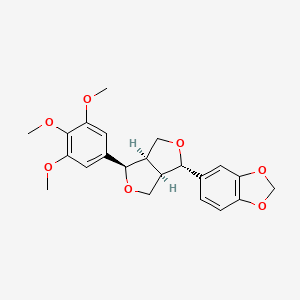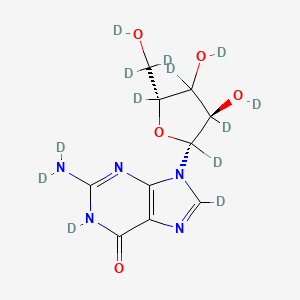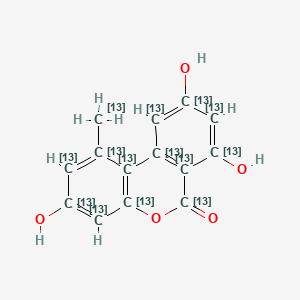
Antitumor agent-106
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-106, also known as 3’-C-ethynylcytidine (TAS-106), is a novel nucleoside analog that has shown significant antitumor activity. It functions primarily as an inhibitor of RNA polymerases I, II, and III, which are essential for RNA synthesis in cancer cells. This compound has demonstrated robust antitumor activity in various preclinical models of human cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-106 involves the incorporation of an ethynyl group at the 3’ position of cytidine. The synthetic route typically includes the following steps:
Protection of the hydroxyl groups: on cytidine.
Introduction of the ethynyl group: at the 3’ position using ethynylating agents.
Deprotection: of the hydroxyl groups to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-106 undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its activity.
Substitution: Various substituents can be introduced at different positions to enhance its antitumor properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups that can potentially enhance its antitumor activity.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-106 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on RNA synthesis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including lung and colon cancer
Industry: Utilized in the development of new antitumor drugs and formulations.
Wirkmechanismus
The mechanism of action of antitumor agent-106 involves the inhibition of RNA polymerases I, II, and III. By inhibiting these enzymes, the compound disrupts RNA synthesis, leading to the inhibition of protein synthesis and cell proliferation. The active metabolite, 3’-ethynylcytidine 5’-triphosphate, accumulates intracellularly and contributes to its potent cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil (5-FU): Another nucleoside analog that inhibits RNA synthesis but also affects DNA synthesis.
Gemcitabine: A nucleoside analog used in chemotherapy that inhibits DNA synthesis.
Cytarabine: Used primarily in the treatment of leukemia, it inhibits DNA polymerase.
Uniqueness: Antitumor agent-106 is unique in its specific inhibition of RNA polymerases I, II, and III, which sets it apart from other nucleoside analogs that primarily target DNA synthesis. This unique mechanism allows it to be effective against a broad range of cancers with potentially fewer side effects .
Eigenschaften
Molekularformel |
C27H32N2O4 |
|---|---|
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
1-[2-[[(2R,10R)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaen-6-yl]oxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C27H32N2O4/c1-27(2)9-8-20-23(33-27)7-6-21-25(20)31-17-22-19-5-4-18(16-24(19)32-26(21)22)30-15-14-29-12-10-28(3)11-13-29/h4-9,16,22,26H,10-15,17H2,1-3H3/t22-,26-/m0/s1 |
InChI-Schlüssel |
FMRJJPDZXWJQRX-NVQXNPDNSA-N |
Isomerische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)OCCN6CCN(CC6)C)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC4C3OC5=C4C=CC(=C5)OCCN6CCN(CC6)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
